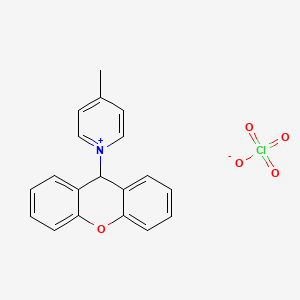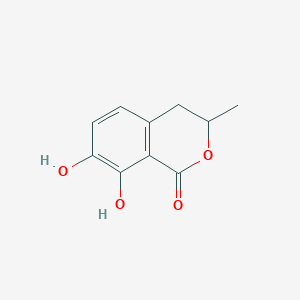
5-Bromo-5'-ethenyl-2,2'-bithiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-5’-ethenyl-2,2’-bithiophene is a brominated derivative of bithiophene, a compound consisting of two thiophene rings Thiophenes are sulfur-containing heterocycles that are widely used in organic electronics due to their excellent electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of N-bromosuccinimide (NBS) in the presence of a catalyst to achieve selective bromination . The ethenyl group can be introduced through a Heck coupling reaction using palladium catalysts .
Industrial Production Methods
Industrial production of 5-Bromo-5’-ethenyl-2,2’-bithiophene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-5’-ethenyl-2,2’-bithiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Coupling Reactions: The ethenyl group can participate in coupling reactions such as Heck and Suzuki couplings.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used for Heck and Suzuki coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Substituted Bithiophenes: Through substitution reactions.
Coupled Products: Through Heck and Suzuki couplings, leading to extended conjugated systems.
Scientific Research Applications
5-Bromo-5’-ethenyl-2,2’-bithiophene has a wide range of applications in scientific research:
Organic Electronics: Used in the development of organic semiconductors and conductive polymers.
Photovoltaic Cells: Incorporated into materials for solar cells due to its excellent electronic properties.
Sensors: Utilized in chemical and biological sensors for detecting various analytes.
Medicinal Chemistry: Explored for its potential in drug development and as a building block for bioactive compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-5’-ethenyl-2,2’-bithiophene involves its interaction with molecular targets through its electronic properties. The bromine atom and ethenyl group enhance its reactivity, allowing it to participate in various chemical reactions. The compound can interact with electron-rich or electron-deficient species, making it versatile in different applications .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,2’-bithiophene: Lacks the ethenyl group, making it less reactive in certain coupling reactions.
5-Ethenyl-2,2’-bithiophene: Lacks the bromine atom, reducing its versatility in substitution reactions.
Uniqueness
This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
CAS No. |
110046-62-3 |
|---|---|
Molecular Formula |
C10H7BrS2 |
Molecular Weight |
271.2 g/mol |
IUPAC Name |
2-bromo-5-(5-ethenylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C10H7BrS2/c1-2-7-3-4-8(12-7)9-5-6-10(11)13-9/h2-6H,1H2 |
InChI Key |
FCGGMMQCKVKHQB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(S1)C2=CC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


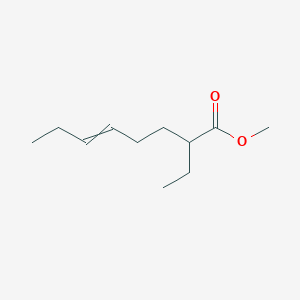
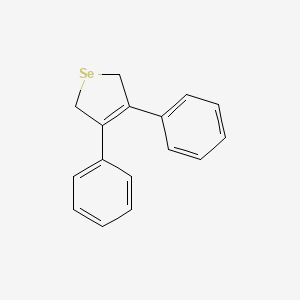
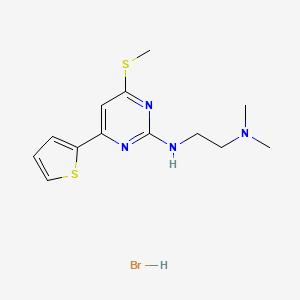
![3-[Amino(methyl-thio)methylene]pentane-2,4-dione](/img/structure/B14309198.png)
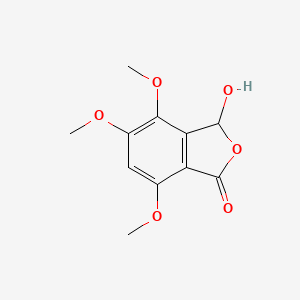

![1-[2-(2,2,2-Trifluoroacetamido)phenyl]-1H-pyrrol-2-yl thiocyanate](/img/structure/B14309211.png)
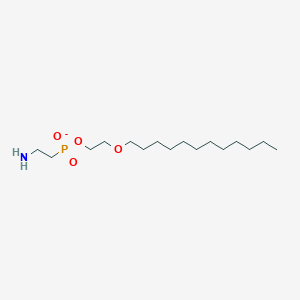


![N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide](/img/structure/B14309232.png)
![2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14309255.png)
